Valdipromide
Description
Overview and Classification as a Valproic Acid Derivative
Valdipromide is a distinct chemical compound identified by the molecular formula C₁₁H₂₃NO. uni.lu Its systematic name is 2,2-dipropylpentanamide. uni.lu It is classified as an International Nonproprietary Name (INN) as this compound. ontosight.ai Structurally, this compound is characterized by a valproic acid moiety, to which a dipropylamine (B117675) group has been added. ontosight.ai This modification differentiates this compound from its parent compound, Valproic Acid (VPA), by altering its pharmacokinetic and pharmacodynamic properties, thereby establishing it as a unique entity with potential therapeutic applications. ontosight.ai
The predicted physical properties of this compound include its molecular weight and predicted collision cross section values for various adducts, as detailed below.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 186.18524 | 147.0 |
| [M+Na]⁺ | 208.16718 | 154.9 |
| [M+NH₄]⁺ | 203.21178 | 153.8 |
| [M+K]⁺ | 224.14112 | 149.9 |
| [M-H]⁻ | 184.17068 | 145.9 |
| [M+Na-2H]⁻ | 206.15263 | 149.0 |
| [M]⁺ | 185.17741 | 147.6 |
| [M]⁻ | 185.17851 | 147.6 |
| Data based on PubChemLite uni.lu. |
Historical Perspective of its Research and Development
Research into this compound is described as ongoing, suggesting a more recent focus in its development compared to its precursor, valproic acid. ontosight.ai While valproic acid was first synthesized in 1881 and its anticonvulsant properties discovered serendipitously in 1963 mdpi.comdrugbank.comnih.gov, specific historical milestones for the initial research and development of this compound itself are not extensively documented in publicly available academic literature. Its emergence as a distinct compound for investigation stems from efforts to modify the valproic acid structure to potentially enhance or alter its pharmacological profile.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dipropylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLZFZDCOGNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200036 | |
| Record name | Valdipromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52061-73-1 | |
| Record name | 2,2-Dipropylpentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valdipromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valdipromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valdipromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALDIPROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JAK753213 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetics of Valdipromide
Absorption and Bioavailability Characteristics
Valdipromide exhibits favorable absorption characteristics. In rodent models, this compound has shown moderate oral bioavailability, approximately 55%. Studies in healthy human volunteers administered Valpromide (B1683473) (a primary amide of valproic acid, often used interchangeably with this compound in some contexts) demonstrated a bioavailability of approximately 77% to 79% relative to a marketed valproic acid tablet. The absorption of Valpromide was not limited by dissolution. nih.gov
Here is a summary of this compound's absorption and bioavailability:
| Characteristic | Value (Rodent Models) | Value (Human Volunteers, Valpromide) |
| Oral Bioavailability | ≈55% | 77-79% (relative to VPA) nih.gov |
| Absorption Rate | Favorable | Not dissolution-limited nih.gov |
Distribution Profiles
Investigations into this compound's pharmacokinetics indicate favorable distribution characteristics. In rats, this compound distributes relatively evenly between plasma, liver, and brain. This distribution pattern suggests better brain penetration compared to valproic acid, which may contribute to its anticonvulsant activity. nih.gov this compound has a large volume of distribution, reported as 75 ± 13 L in humans. nih.gov
Metabolic Pathways and Biotransformation to Valproic Acid
This compound undergoes significant biotransformation, primarily through hydrolysis to its active metabolite, valproic acid (VPA). nih.govnih.gov Despite their chemical similarity, the pharmacokinetics of this compound and valproic acid are distinct in humans. nih.gov
Here is a summary of this compound's metabolic characteristics:
| Parameter | Value (Human, Valpromide) | Value (Rat, this compound) |
| Half-life (t½) | 0.84 ± 0.33 hours nih.gov | 42 minutes nih.gov |
| Clearance | 70 ± 31 L/h nih.gov | 6.1 mL/min/kg nih.gov |
| Fraction Metabolized to VPA | Not specified directly | 63% (total body clearance) nih.gov, 42% (hepatic) nih.gov |
Enzymatic Hydrolysis Mechanisms
This compound can be hydrolyzed to valproic acid in the presence of water and an acid or base catalyst. This conversion is a partial hydrolysis. nih.gov The hydrolytic biotransformation of this compound to valproic acid is primarily mediated by enzymes. nih.gov While specific enzymes for this compound's hydrolysis are not extensively detailed, valproic acid glucuronide (VPA-G) hydrolysis, which is relevant to VPA's disposition, has been linked to acylpeptide hydrolase (APEH) in human liver cytosol. nih.gov
Influence of Enzyme Inducers (e.g., Phenobarbital) on Metabolic Rates
The rate and extent of this compound's conversion to valproic acid can be influenced by enzyme inducers. Studies in rats have shown that pretreatment with phenobarbital (B1680315) increases the hydrolytic biotransformation of this compound to valproic acid. nih.gov Phenobarbital is a known potent inducer of cytochrome P450 (CYP) enzymes, including CYP2B, CYP2C, and CYP3A, which are involved in drug metabolism. medsafe.govt.nzauckland.ac.nzneupsykey.comjhoponline.commdpi.com This induction effect by phenobarbital is in addition to its known influence on oxidative metabolic pathways. nih.gov
Role of Hepatic Metabolism
The liver plays a crucial role in the biotransformation of this compound. In rats, as in humans and dogs, this compound is biotransformed to valproic acid in the liver. nih.gov Hepatic biotransformation of this compound to valproic acid has been observed, with valproic acid persisting in the liver for a longer period than this compound. nih.gov The fraction of this compound metabolized to valproic acid in the liver was found to be 42% in rats. nih.gov The vast majority of valproate metabolism occurs in the liver, primarily through glucuronide conjugation and mitochondrial β-oxidation, with cytochrome P450-mediated oxidation being a minor route. wikipedia.orgpharmgkb.orgmdpi.com
Elimination and Excretion Mechanisms
This compound functions as a prodrug, undergoing complete hydrolysis in the gastric tract to yield valproic acid (VA), which is the primary active substance nih.govwikipedia.org. Studies in animal models, such as dogs and rats, have demonstrated that valpromide is partially converted into valproic acid wikipedia.org. In human subjects, oral administration of valpromide results in the detection of valproic acid in blood plasma rather than valpromide itself, confirming its role as a prodrug that biotransforms into valproic acid in vivo wikipedia.org.
The elimination and excretion of valproic acid, and by extension, the active form derived from this compound, involve a combination of metabolism and excretion processes. The primary organs responsible for elimination are the kidneys and the liver nih.govresearchgate.netnih.govnih.gov.
Metabolism: Valproic acid, being a fatty acid derivative, is a hydrophobic drug that necessitates metabolic modification to become more polar for efficient excretion wikipedia.orgnih.gov. Hepatic metabolism is the predominant pathway for this biotransformation nih.gov.
Excretion:
Renal Excretion: The kidneys play a crucial role in the removal of valproic acid and its metabolites from the body nih.govresearchgate.net. This process involves glomerular filtration, which removes unbound drugs and metabolites from the plasma, and active tubular secretion. Passive tubular reabsorption can also occur for certain filtered substances researchgate.net. The pH of the urine significantly influences renal excretion; for weak acids like valproic acid, excretion is enhanced when the tubular fluid becomes alkaline, which reduces passive reabsorption researchgate.netnih.gov.
Biliary Excretion: The liver also contributes to elimination through biliary excretion. Ionized drugs with a molecular weight exceeding 300 g/mol can be actively secreted into bile, subsequently entering the digestive tract. From there, they can either be eliminated in the feces or undergo reabsorption as part of the enterohepatic circulation nih.gov.
Comparative Pharmacokinetics with Valproic Acid and Related Derivatives
The pharmacokinetic profile of this compound exhibits distinct differences and similarities when compared to valproic acid and its other derivatives, such as Divalproex. The fundamental aspect of this comparison is that valpromide's therapeutic effects are mediated through its conversion to valproic acid nih.govwikipedia.org.
This compound vs. Valproic Acid: this compound demonstrates a lower bioavailability (approximately 80%) compared to valproic acid, which can achieve up to 100% bioavailability nih.govwikipedia.org. Additionally, valpromide exhibits a delayed time to maximum plasma concentration (Tmax) relative to valproic acid nih.gov. The elimination half-life of valproic acid, the active metabolite, typically ranges from 5 to 20 hours nih.gov.
Valproic Acid vs. Divalproex: Divalproex, a stable coordination compound consisting of valproic acid and sodium valproate in a 1:1 molar ratio, also dissociates to form valproate ions, which are the active species nih.gov. Pharmacokinetic studies have indicated bioequivalence between divalproex and valproic acid in terms of the extent of absorption. However, divalproex typically shows a longer Tmax, primarily attributed to its gastro-resistant pharmaceutical formulation nih.gov.
Structure-Pharmacokinetic Relationships in Valpromide Derivatives: Research into the structure-pharmacokinetic relationships of various valpromide derivatives has revealed insights into how structural modifications influence their biotransformation and, consequently, their pharmacokinetic parameters and pharmacological activity nih.gov. A key finding is that the biotransformation of these amide derivatives into their homologous acids (e.g., valproic acid from valpromide) is dependent on the presence of an unsubstituted beta position in their aliphatic side chain nih.gov.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability (relative to Valproic Acid) | Tmax (relative to Valproic Acid) | Active Form |
| This compound | Lower (approx. 80%) nih.gov | Delayed nih.gov | Valproic Acid |
| Valproic Acid | Up to 100% wikipedia.org | - | Valproate ion |
| Divalproex | Bioequivalent nih.gov | Longer (due to formulation) nih.gov | Valproate ion |
Pharmacodynamics and Mechanistic Insights of Valdipromide
Neurotransmitter System Modulation
Valdipromide's influence on the central nervous system is significantly mediated by its ability to modulate key neurotransmitter systems, most notably the GABAergic system, and its interaction with essential ion channels that govern neuronal excitability.
A primary mechanism of this compound, through its conversion to VPA, is the potentiation of the GABAergic system, the main inhibitory neurotransmitter network in the brain. patsnap.compatsnap.com This enhancement leads to a reduction in neuronal excitability. patsnap.com The increase in GABA levels is achieved through a dual action: promoting the synthesis of GABA and inhibiting its degradation. patsnap.com
VPA stimulates the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA from glutamate. patsnap.com Concurrently, it inhibits key enzymes responsible for the breakdown of GABA, such as GABA transaminase (GABA-T) and succinate (B1194679) semialdehyde dehydrogenase (SSA-DH). patsnap.comnih.gov By inhibiting these degradative enzymes, VPA effectively increases the concentration of GABA in the brain and cerebellum. wikipedia.orgdrugbank.com Studies have demonstrated that VPA exposure can lead to a significant increase in the number of GABAergic neurons. nih.gov This multifaceted approach to elevating GABA concentrations is a cornerstone of the compound's anticonvulsant and mood-stabilizing properties. patsnap.compatsnap.com
Table 1: Effects of Valproic Acid (VPA) on the GABAergic System
| Mechanism | Target Enzyme/Process | Outcome | Reference |
|---|---|---|---|
| Increased Synthesis | Glutamic Acid Decarboxylase | Promotion of activity | patsnap.com |
| Decreased Degradation | GABA Transaminase (GABA-T) | Inhibition | patsnap.comnih.gov |
| Decreased Degradation | Succinate Semialdehyde Dehydrogenase (SSA-DH) | Inhibition | nih.govdrugbank.com |
| Neurogenesis | Neuronal Progenitors | Increased proliferation of GABAergic neurons | nih.gov |
This compound's active metabolite, VPA, also directly modulates neuronal excitability by interacting with voltage-gated sodium channels (VGSCs). patsnap.com These channels are critical for the initiation and propagation of action potentials in neurons. nih.gov VPA blocks VGSCs, which reduces the rapid influx of sodium ions that occurs during neuronal depolarization. patsnap.comnih.gov This action stabilizes the neuronal membrane and prevents the sustained, high-frequency firing of neurons that characterizes seizure activity. patsnap.comnih.gov
Research indicates that VPA's binding site on the sodium channel is distinct from that of many other anticonvulsant drugs. nih.govnih.gov Molecular docking and spectroscopic studies suggest that VPA binds to the voltage sensor region of the channel, rather than the central pore domain where other blockers typically act. nih.govresearchgate.net This interaction influences the channel's inactivation rates, causing a slower recovery from the inactivated state and thereby reducing neuronal firing. nih.gov
Enzymatic Inhibition and Gene Expression Modulation
Beyond its direct effects on neurotransmitters and ion channels, this compound's pharmacodynamics involve the inhibition of specific enzymes, which has profound consequences for gene expression and the metabolism of other compounds.
A significant aspect of VPA's mechanism is its activity as a histone deacetylase (HDAC) inhibitor. patsnap.comwikipedia.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to more condensed chromatin and transcriptional repression. nih.gov By inhibiting HDACs, VPA promotes a more open and transcriptionally active chromatin structure, a process known as hyperacetylation. nih.gov This epigenetic modification alters the expression of various genes, which is believed to contribute to its therapeutic effects, including mood stabilization. patsnap.comnih.gov
Studies have shown that VPA and its analogs inhibit multiple HDACs from both class I and class II families. nih.gov This inhibition leads to the induced differentiation of transformed cells and can reduce tumor growth in experimental models, highlighting the broad biological impact of this mechanism. nih.govnih.gov
This compound is a potent inhibitor of the enzyme microsomal epoxide hydrolase (mEH). nih.govnih.gov This enzyme is a key component of the body's detoxification system, responsible for hydrolyzing potentially toxic epoxides into less reactive diols. wikipedia.org this compound's inhibition of mEH is significantly more potent than that of its metabolite, VPA; research indicates that this compound is approximately 100 times more potent as an mEH inhibitor. nih.gov
The inhibition of mEH is competitive and occurs at therapeutic concentrations of this compound. nih.govnih.gov A major physiological consequence of this action is its impact on drug-drug interactions. For instance, mEH is responsible for metabolizing carbamazepine-10,11-epoxide (B195693), the active metabolite of the anticonvulsant drug carbamazepine (B1668303). nih.gov By inhibiting mEH, this compound can significantly increase the plasma concentration of this active epoxide, leading to potential toxicity. nih.govnih.gov This specific enzymatic inhibition distinguishes this compound from VPA and is a critical consideration in clinical use. nih.gov
Table 2: Comparative Inhibition of Microsomal Epoxide Hydrolase
| Compound | Potency (Inhibition of Carbamazepine Epoxide Hydrolysis) | Ki Value | Reference |
|---|---|---|---|
| This compound | ~100x more potent than Valproic Acid | 5 µmol/L | nih.gov |
| Valproic Acid | Baseline | 550 µmol/L | nih.gov |
Effects on Neuronal Membrane Conductance
The interaction of this compound's active metabolite, VPA, with ion channels and other membrane properties directly influences neuronal membrane conductance. The primary effect is a stabilization of the neuronal membrane, largely achieved through the blockade of voltage-gated sodium channels, which reduces the conductance of sodium ions during depolarization. patsnap.comnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Valproic Acid (VPA) |
| Gamma-Aminobutyric Acid (GABA) |
| Glutamate |
| Carbamazepine |
Intrinsic Pharmacological Activities Independent of Prodrug Conversion
This compound is pharmacologically categorized as a prodrug of valproic acid. nih.govnih.gov Following administration, it undergoes rapid and extensive biotransformation into valproic acid, which is responsible for the majority of its therapeutic effects. nih.govpatsnap.comresearchgate.net The pharmacological actions of this compound are therefore predominantly understood through the mechanisms of its active metabolite, valproic acid.
While this compound is primarily a precursor to the active compound, research into its intrinsic activities—those that are independent of its conversion to valproic acid—is limited. The available scientific literature overwhelmingly focuses on the pharmacodynamics of valproic acid to explain this compound's clinical profile. However, some studies suggest that this compound itself may possess certain distinct properties before its conversion. For instance, this compound has been noted to inhibit the enzyme epoxide hydrolase, an action that is not attributed to valproic acid and can lead to drug interactions, notably with carbamazepine. nih.gov Furthermore, in animal models, this compound has been observed to be a more potent sedative and neurotoxin than valproic acid, suggesting some direct effects on the central nervous system. nih.gov
Despite these observations, the clinical significance of this compound's intrinsic activity is considered minimal due to its swift conversion to valproic acid in humans. nih.gov Consequently, a detailed examination of this compound's pharmacodynamics necessitates a focus on the well-established mechanisms of its active metabolite.
The primary mechanisms of action of valproic acid are multifaceted and include:
Potentiation of GABAergic Inhibition: Valproic acid increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. patsnap.com This is achieved by inhibiting GABA-degrading enzymes and stimulating GABA synthesis. patsnap.com
Blockade of Voltage-Gated Sodium Channels: By blocking these channels, valproic acid stabilizes neuronal membranes and prevents the excessive neuronal firing that can lead to seizures. patsnap.com
Modulation of Other Neurotransmitter Systems: Valproic acid also influences serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) levels, which is believed to contribute to its mood-stabilizing effects. patsnap.com
The following tables summarize the key pharmacodynamic actions of valproic acid, the active metabolite of this compound.
Table 1: Effects of Valproic Acid on Neurotransmitter Systems
| Target System | Mechanism of Action | Resulting Effect |
| GABAergic System | - Inhibition of GABA transaminase- Inhibition of succinic semialdehyde dehydrogenase- Stimulation of glutamic acid decarboxylase | Increased synaptic concentrations of GABA, leading to enhanced neuronal inhibition. patsnap.com |
| Monoaminergic Systems | - Modulation of serotonin levels- Modulation of dopamine levels- Modulation of norepinephrine levels | Contribution to mood stabilization. patsnap.com |
Table 2: Effects of Valproic Acid on Ion Channels
| Ion Channel | Mechanism of Action | Resulting Effect |
| Voltage-Gated Sodium Channels | Blockade of the channel | Reduced neuronal excitability and prevention of high-frequency neuronal firing. patsnap.com |
| T-type Calcium Channels | Blockade of the channel | Contributes to the reduction of neuronal hyperexcitability. |
Structure Activity Relationship Sar Studies of Valdipromide and Analogues
Elucidation of Structural Determinants for Anticonvulsant Activity
The anticonvulsant activity of Valdipromide derivatives is significantly influenced by their chemical structure, particularly the aliphatic side chain and the presence of an unsubstituted beta position. Studies comparing this compound (VPD) with other valpromide (B1683473) derivatives, such as ethylbutylacetamide (EBD), methylpentylacetamide (B1219597) (MPD), propylisopropylacetamide (B1218458) (PID), and propylallylacetamide (PAD), alongside valnoctamide (B1683749) (VCD) and valproic acid (VPA), have highlighted key structural determinants nih.gov.
Research indicates that a branched structure, characteristic of valproic acid, is essential for its anticonvulsant properties mdpi.com. Furthermore, the carbonyl (C=O) group is proposed to be a primary functional group controlling anticonvulsant behavior by facilitating initial electrostatic interactions with target proteins mdpi.com. In the series of aliphatic amides derived from short-branched fatty acids, the anticonvulsant activity is notably affected by the biotransformation of the amide to its homologous acid, which in turn is dependent on the chemical structure, particularly the substitution at the beta position of the molecule nih.gov. For instance, methylpentylacetamide (MPD), being the least branched among the investigated amides, exhibited the lowest anticonvulsant activity nih.gov. Conversely, propylisopropylacetamide (PID) and valnoctamide (VCD), which did not metabolize to their respective homologous acids, demonstrated higher activity nih.gov.
Analysis of Pharmacokinetic Parameters and Anticonvulsant Activity in Derivatives
The pharmacokinetic (PK) parameters of this compound derivatives are closely linked to their anticonvulsant activity. This compound itself exhibits distinct pharmacokinetics compared to valproic acid, characterized by a short half-life, high clearance, and a large volume of distribution in humans nih.gov.
Studies on various this compound derivatives have revealed diverse PK profiles and their impact on anticonvulsant efficacy:
Methylpentylacetamide (MPD) : Showed the largest clearance and shortest half-life among the tested amides, correlating with its least active anticonvulsant profile nih.gov.
Ethylbutylacetamide (EBD), Propylisopropylacetamide (PID), and Propylallylacetamide (PAD) : Exhibited similar pharmacokinetic parameters, influencing their comparable anticonvulsant activities nih.gov.
Valnoctamide (VCD) : Displays stereoselective pharmacokinetics in animals and humans. While (2S,3S)-VCD showed the lowest clearance and higher plasma exposure, there was less stereoselectivity in its anticonvulsant activity, with each stereoisomer having similar median effective dose (ED50) values across most models finnelllab.com. This suggests that VCD's broad-spectrum anticonvulsant activity might arise from multiple mechanisms of action rather than a single stereoselective one finnelllab.com.
sec-Butylpropylacetamide (SPD) and its constitutional isomers (sec-butylisopropylacetamide (SID) and tert-butylisopropylacetamide (TID)) : SID and TID have PK profiles similar to SPD, which contributes to their comparable anticonvulsant activities finnelllab.com.
tert-Butylethylacetamide (TED) : Demonstrated a better PK profile than VCD and SPD; however, this did not translate into superior anticonvulsant activity finnelllab.com.
These findings underscore that while favorable pharmacokinetic parameters can contribute to efficacy, the ultimate anticonvulsant activity is a complex interplay of absorption, distribution, metabolism, and the intrinsic activity of the compound and its active metabolites nih.govfinnelllab.com.
Here is a summary of some pharmacokinetic parameters and relative activities for this compound derivatives:
| Compound | Clearance (L/h/kg) | Half-life (h) | Relative Anticonvulsant Activity | Biotransformation to Homologous Acid |
| This compound (VPD) | 70 (L/h) nih.gov | 0.84 nih.gov | Prodrug to VPA nih.gov | Rapid nih.gov |
| Methylpentylacetamide (MPD) | Largest nih.gov | Shortest nih.gov | Least active nih.gov | Yes nih.gov |
| Propylisopropylacetamide (PID) | Similar to EBD, PAD nih.gov | Similar to EBD, PAD nih.gov | Most active nih.gov | No nih.gov |
| Valnoctamide (VCD) | - | - | Most active nih.govfinnelllab.com | Minimal finnelllab.com |
| sec-Butylisopropylacetamide (SID) | 2.7 finnelllab.com | 0.6-0.8 finnelllab.com | Potent, similar to SPD finnelllab.com | No significant NTDs finnelllab.com |
| tert-Butylisopropylacetamide (TID) | 2.7 finnelllab.com | 0.6-0.8 finnelllab.com | Similar to SPD finnelllab.com | - |
| tert-Butylethylacetamide (TED) | Better than VCD/SPD finnelllab.com | - | Not superior to VCD/SPD finnelllab.com | No significant NTDs finnelllab.com |
Application of Computational Chemistry and Molecular Modeling in SAR
Key computational SAR techniques include:
Molecular Modeling : This involves using computer software to build and simulate three-dimensional models of molecules. This allows researchers to visualize and understand how molecules interact with their biological targets, providing a basis for rational drug design oncodesign-services.com.
Molecular Docking : This technique predicts the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. For SAR studies, docking can predict binding conformations and interactions between this compound analogues and potential protein binding sites, helping to explain observed activity differences based on structural variations nih.govnih.gov.
Pharmacophore Modeling : This method identifies the essential steric and electronic features of a molecule that are required for its biological activity. By creating pharmacophore models, researchers can design new compounds that possess these critical features, potentially leading to improved potency and selectivity nih.govnih.gov.
These computational approaches complement experimental SAR studies by enabling the prediction of biological activity for new compounds, optimizing lead structures for enhanced activity and selectivity, and identifying potential safety concerns early in the drug discovery process oncodesign-services.com. While specific computational studies on this compound were not detailed in the provided search results, the general application of these methods in SAR, as described, is crucial for understanding the structure-activity relationships of anticonvulsant compounds and guiding the synthesis of more effective analogues oncodesign-services.commdpi.commdpi.com. They offer a cost-effective and time-saving way to filter synthetic optimization options and accelerate the development of new therapeutic agents nih.gov.
Preclinical Investigations of Valdipromide
Anticonvulsant Efficacy in Experimental Models
Valdipromide has been investigated for its anticonvulsant properties in preclinical studies. Research suggests that this compound modulates voltage-gated sodium channels and enhances GABAergic neurotransmission. By enhancing GABA-mediated inhibitory neurotransmission, this compound helps to stabilize neuronal activity and prevent seizures. These actions position this compound as a candidate for treating epilepsy.
Anxiolytic and Mood-Stabilizing Effects in Animal Studies
Specific preclinical data detailing the anxiolytic and mood-stabilizing effects of this compound (PubChem CID 68689) in animal studies were not found within the provided search results.
Neuroprotective Potential in Preclinical Paradigms
This compound has been primarily investigated for its neuroprotective properties in preclinical paradigms. Its proposed mechanism involves the modulation of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission. These properties suggest this compound as a potential candidate for treating neurodegenerative disorders.
Research into Behavioral and Personality Disorder Models
Specific preclinical data for this compound (PubChem CID 68689) concerning its research into behavioral and personality disorder models were not found within the provided search results.
Studies on Sleep Regulation
Specific preclinical data for this compound (PubChem CID 68689) regarding its effects on sleep regulation were not found within the provided search results.
Modulation of Aggressivity in Stress-Induced Animal Models
Specific preclinical data for this compound (PubChem CID 68689) regarding its modulation of aggressivity in stress-induced animal models were not found within the provided search results.
Data Tables: No specific quantitative data for this compound (PubChem CID 68689) were found in the provided search results to generate interactive data tables.
Clinical Efficacy and Therapeutic Potential of Valdipromide
Psychiatric Therapeutic Applications
Cognitive Function Enhancement and Social Behavior Improvement
Research into Valdipromide has indicated its potential as an anxiolytic and mood stabilizer. ontosight.ai While direct, explicit research findings detailing this compound's specific impact on cognitive function enhancement or direct improvements in social behavior are not extensively documented in the current literature, its anxiolytic and mood-stabilizing properties could indirectly contribute to improved emotional regulation and, consequently, social interactions. ontosight.ai
For compounds structurally related to this compound, such as Valpromide (B1683473) (which metabolizes to valproic acid), studies have suggested neuroprotective effects that may aid in preserving cognitive function in patients diagnosed with epilepsy and bipolar disorder. This is hypothesized to occur through the enhancement of neurotrophic factors, including brain-derived neurotrophic factor (BDNF). patsnap.com Given this compound's similar mechanism of action to valproic acid, these neuroprotective and cognitive-preserving aspects may be an area for further investigation concerning this compound itself.
Exploratory Applications in Other Neurological and Psychiatric Conditions
This compound is being explored as a candidate for treating a range of neurological and psychiatric conditions. Its primary investigational applications include epilepsy and bipolar disorder. ontosight.ai The compound's anticonvulsant properties have been a focus of several studies, alongside its potential as an anxiolytic and mood stabilizer. ontosight.ai Research efforts are ongoing to comprehensively understand its efficacy, safety, and pharmacokinetic profile in these therapeutic areas. ontosight.ai
Observed Potentiation of Central Nervous System Medications
Detailed research findings specifically demonstrating the potentiation of other central nervous system (CNS) medications by this compound are not widely reported in the available scientific literature. The established mechanism of action for this compound, which involves the modulation of voltage-gated sodium channels and neurotransmitter systems, aligns with the known actions of various CNS-acting drugs. ontosight.ai For instance, valproic acid, a compound structurally related to this compound, is known to interact with other CNS medications, such as increasing the half-life of lamotrigine (B1674446) by inhibiting N-glucuronidation. mhmedical.com While such interactions are characteristic of compounds affecting similar pathways, specific data illustrating this compound's potentiation effects on co-administered CNS medications require further dedicated investigation.
Drug Drug Interactions Involving Valdipromide
Interactions Stemming from Enzyme Inhibition
Valdipromide, through its functional relationship with valproic acid, acts as a metabolic inhibitor, influencing the activity of various hepatic enzymes. thermofisher.comnih.gov This inhibition can lead to altered drug levels in the body, potentially resulting in therapeutic failure or increased toxicity of co-administered compounds.
Table 1: Key Enzymes Inhibited by Valproic Acid (Functionally related to this compound)
| Enzyme Isoform | Type of Inhibition | Ki Value (µM) | Reference |
| CYP2C9 | Competitive | 600 | |
| CYP2C19 | Mixed | 8553 | |
| CYP3A4 | Competitive | 7975 | |
| CYP2A6 | Mechanism-based | 9150 | |
| Glucuronyltransferase | Inhibitor | N/A | thermofisher.com |
| Epoxide Hydrolase | Inhibitor | N/A | thermofisher.com |
Note: N/A indicates that a specific Ki value was not provided in the source for the given enzyme.
The co-administration of valproate (and by extension valpromide) with carbamazepine (B1668303) is generally considered problematic due to their reciprocal effects on hepatic enzymes. Valproate interferes with carbamazepine metabolism, often leading to an increase in serum levels of carbamazepine. More specifically, valproate can significantly increase the concentrations of carbamazepine's active epoxide metabolite, carbamazepine-10,11-epoxide (B195693). nih.gov This interaction is primarily attributed to valproate's inhibition of epoxide hydrolase, the enzyme responsible for metabolizing carbamazepine-10,11-epoxide to carbamazepine-10,11-trans-diol, and its inhibition of the glucuronidation of carbamazepine-10,11-trans-diol. Conversely, carbamazepine acts as an inducer of hepatic enzymes, which tends to decrease the serum levels of valproate. This dual effect can lead to a scenario where carbamazepine reaches toxic serum concentrations while valproate remains at sub-therapeutic levels.
Valproate, a compound functionally related to this compound, acts as a broad-spectrum inhibitor of various hepatic enzymes, including glucuronyltransferase, epoxide hydrolase, and the CYP2C enzymes (CYP2C9, CYP2C19). thermofisher.com Xenobiotics are compounds foreign to an organism's normal biochemistry, such as drugs. The metabolism of these compounds, particularly by cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9, CYP2C19), can be significantly altered by enzyme inhibition. This modulation can lead to changes in the pharmacokinetics of other xenobiotics, affecting their drug-drug interaction profile and potentially leading to variable drug responses. The inhibition of these enzymes by valproic acid can result in increased systemic exposure of co-administered drugs that are substrates for these metabolic pathways.
Interactions with Co-administered Antiepileptic Drugs
Valproate is frequently co-administered with other antiepileptic drugs (AEDs), a practice that can lead to clinically significant pharmacological interactions. nih.gov As a metabolic inhibitor, valproate necessitates dosage reduction for certain co-administered AEDs, such as phenobarbital (B1680315), to avoid elevated serum levels. nih.gov The interaction between valproate and phenytoin (B1677684) primarily involves displacement from plasma proteins. nih.gov This displacement increases the free fraction of phenytoin, which is the pharmacologically active form, potentially leading to signs of toxicity even when total phenytoin concentrations are within the conventionally therapeutic range. nih.gov Additionally, valproic acid may increase the plasma concentrations of lamotrigine (B1674446).
Table 2: Interactions with Co-administered Antiepileptic Drugs
| Co-administered AED | Effect of Valproate/Valdipromide | Mechanism | Reference |
| Carbamazepine | Increased Carbamazepine-10,11-epoxide levels; decreased Valproate levels | Enzyme inhibition (epoxide hydrolase, glucuronidation); enzyme induction (by Carbamazepine) | nih.gov |
| Phenobarbital | Increased Phenobarbital levels | Metabolic inhibition | nih.gov |
| Phenytoin | Increased free fraction of Phenytoin | Displacement from plasma proteins | nih.gov |
| Lamotrigine | Increased Lamotrigine levels | Metabolic inhibition |
Interactions with Psychotropic Medications
Valproate, given its metabolism via cytochrome P450 oxidation (CYP2C9, CYP2C19, and CYP2A6) and its role as a broad-spectrum inhibitor of hepatic enzymes (including glucuronyltransferase, epoxide hydrolase, and CYP2C enzymes), is known to interact with various classes of psychotropic medications. thermofisher.com Furthermore, its saturable protein binding and competition for protein binding sites contribute to these interactions. thermofisher.com Pharmacokinetic interactions, predominantly involving alterations in CYP metabolism, are common, where enzyme inhibition by valproate can lead to increased concentrations of co-administered psychotropic drugs and an elevated risk of adverse drug reactions. Pharmacodynamic interactions can also occur when medications share similar target sites of action, potentially resulting in additive or antagonistic effects.
General Enhancement of Central Nervous System Depressant Effects
This compound, as an anticonvulsant, can contribute to central nervous system (CNS) depression. CNS depressants are substances that reduce arousal and stimulation by slowing down brain activity and the messages between the brain and body. The co-administration of this compound with other CNS depressants can lead to an additive effect, intensifying CNS depression. This enhancement may manifest as increased drowsiness, impaired judgment, reduced thinking capacity, and diminished psychomotor skills. For instance, the combination of valproic acid with alcohol can exacerbate nervous system side effects such as dizziness, drowsiness, and difficulty concentrating. Excessive CNS depression can lead to severe consequences, including respiratory depression, and in extreme cases, can be fatal.
Pharmacokinetic Alterations of Concurrently Administered Compounds
Pharmacokinetics describes the processes of absorption, distribution, metabolism, and excretion (ADME) that determine how a drug's concentration changes in the body over time. This compound, through its functional relation to valproic acid, can significantly alter the pharmacokinetics of concurrently administered compounds. Its inhibitory effects on various cytochrome P450 enzymes (e.g., CYP2C9, CYP2C19, CYP3A4, CYP2A6) and other hepatic enzymes (such as glucuronyltransferase and epoxide hydrolase) can lead to changes in the metabolism and clearance rates of co-administered drugs. thermofisher.com This enzyme inhibition can result in elevated systemic drug levels, increasing the potential for adverse effects. Conversely, if an enzyme responsible for activating a prodrug is inhibited, it could lead to insufficient levels of the active drug, thereby reducing its therapeutic efficacy.
Adverse Effect Mechanisms and Comprehensive Safety Profiles
Other Significant Adverse Effects and their Biological Basis
Research on Safety Monitoring and Risk Mitigation Strategies
Research specifically focused on safety monitoring and risk mitigation strategies for Valdipromide (2,2-dipropylpentanamide) is not found in the reviewed scientific literature. Generally, safety monitoring in the context of chemical compounds, particularly those with potential biological activity, involves a systematic approach throughout their development and potential application. This typically includes:
Pre-clinical Studies: Assessing toxicity in laboratory models.
Clinical Trials (if applicable): Monitoring for adverse events in human subjects, often involving strict protocols and data monitoring committees (DMCs) to ensure patient safety and detect unexpected adverse drug reactions (ADRs) mdpi.com. Regulatory bodies like the FDA and EMA provide guidelines for safety reporting requirements mdpi.com.
Post-market Surveillance (Pharmacovigilance): Continuous monitoring of a compound's safety profile once it is in broader use, collecting and analyzing reports of adverse reactions mdpi.comnih.gov. This often involves large databases and signal detection methods to identify potential safety concerns nih.gov.
Risk mitigation strategies, in a broader sense, involve developing plans to address identified risks, which can include reformulation, dosage adjustments, or specific handling procedures. However, these general strategies have not been specifically documented or researched in relation to this compound itself.
Given the limited specific information on this compound's adverse effects and safety research, no interactive data tables can be generated for this compound based on the available data.
Advanced Research Methodologies and Techniques in Valdipromide Studies
In Vitro and In Vivo Pharmacokinetic and Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are integral to understanding how a drug is processed by the body and what effects it produces. PK studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound, typically by measuring its concentration in biological fluids or tissues over time. labtoo.com PD studies, conversely, focus on the drug's effects on the body. labtoo.com Integrating these two aspects allows researchers to characterize the relationship between drug concentration and its observed effects. frontiersin.orgmdpi.com
Neurobiological and Electrophysiological Assessment Techniques
Neurobiological and electrophysiological assessment techniques are vital for investigating the effects of compounds like Valdipromide on the nervous system, given its potential applications in neurological and psychiatric disorders. ontosight.ai These techniques measure the electrical activity of neurons and neural networks, providing insights into a drug's impact on brain function. Common methods include electroencephalography (EEG), which records brain activity, and patch-clamp techniques, which allow for the study of ion channel function in individual cells. While this compound's mechanism of action is believed to involve the modulation of voltage-gated sodium channels ontosight.ai, specific detailed research findings employing neurobiological and electrophysiological assessment techniques directly on Valdipide (CID 68689) were not found in the current search results. In general drug research, these techniques are crucial for characterizing the neuropharmacological profile of central nervous system (CNS) active compounds.
Molecular Biology and Gene Expression Profiling Approaches
Molecular biology techniques and gene expression profiling are used to measure the activity of thousands of genes simultaneously, providing a global picture of cellular function and how cells react to specific treatments. wikipedia.orgthermofisher.com These approaches help to identify which genes are "on" or "off" under different conditions, and how altered gene expression might relate to a drug's mechanism of action or biological response. wikipedia.orgthermofisher.com Techniques such as DNA microarrays and RNA sequencing (RNA-Seq) are employed to quantify messenger RNA (mRNA) levels, indicating the pattern of gene expression at the transcriptional level. thermofisher.com Real-time PCR (qPCR) and digital PCR (dPCR) are also used for gene expression analysis, with dPCR being particularly effective for detecting subtle changes. thermofisher.com
Structural Biology and Advanced Computational Chemistry for Drug Design
Structural biology and advanced computational chemistry play a pivotal role in modern drug design by providing atomic-level insights into how drugs interact with their biological targets. Structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM), determine the three-dimensional structures of macromolecules and their complexes with small molecules. uib.nostructure-based-drug-design-summit.com These experimental structures are then complemented by computational chemistry methods, including molecular docking and molecular dynamics simulations. drugdiscoverynews.comnih.gov Computational approaches enable researchers to predict how a compound might bind to a target protein, estimate binding affinities, and design novel molecules with improved properties. drugdiscoverynews.comnih.gov
The integration of machine learning, structural biology, and molecular dynamics simulations allows for the generation of novel proteins, prediction of their structures, and simulation of their behavior in realistic environments, facilitating a programmable approach to therapeutic development. drugdiscoverynews.com While these methodologies are broadly applied in drug discovery uib.nostructure-based-drug-design-summit.comdrugdiscoverynews.comnih.govnimbustx.com, specific detailed research findings on the structural biology of this compound (CID 68689) or its application in advanced computational chemistry for drug design were not found in the current search results. Understanding the precise binding modes of this compound to its proposed targets, such as voltage-gated sodium channels, would benefit significantly from these techniques.
Application of Metabolomic Profiling in Research
Metabolomic profiling, or metabolomics, involves the comprehensive measurement of small molecule metabolites in biological specimens. mdpi.comnih.gov As a rapidly advancing "omics" science, it offers transformative potential in uncovering disease mechanisms and understanding the body's responses to various factors, including drugs. mdpi.comheart.orgnih.gov Metabolomics can be broadly categorized into targeted approaches, which quantify known metabolites in specific pathways, and non-targeted approaches, which aim to identify a wider range of metabolites. mdpi.comnih.gov Techniques such as liquid chromatography–high resolution mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are commonly used for metabolomic analysis. mdpi.comnih.gov
Pharmacogenomic Studies and Precision Medicine Implications
Pharmacogenomics is the study of how an individual's entire genome influences their response to drugs, while pharmacogenetics focuses on genetic variations at a population level and their impact on therapeutic outcomes and adverse effects. nih.govmdpi.com This field is revolutionizing treatment optimization by identifying molecular markers associated with drug response, aiming to enable precision medicine. nih.govmdpi.comdovepress.comresearchgate.net Precision medicine is a therapeutic strategy that considers a patient's genetics, behavior, surroundings, and lifestyle to tailor treatments. nih.gov Pharmacogenomic studies investigate genetic variations (polymorphisms) that account for inter-individual variability in drug response. nih.govresearchgate.net
Current methodologies in pharmacogenomics include multi-gene investigations and whole-genome single nucleotide polymorphism (SNP) profiles. researchgate.net These studies can identify genetic loci associated with known drug responses, allowing for personalized clinical decisions, such as adjusting dosage or selecting alternative drugs. researchgate.net While pharmacogenomics is actively improving the understanding of disease and drug mechanisms and enabling the discovery of novel biomarkers for various diseases and their treatments d-nb.info, specific detailed pharmacogenomic studies directly related to this compound (CID 68689) were not found in the current search results. However, given this compound's potential as a therapeutic agent, pharmacogenomic research would be crucial to predict individual patient responses and guide personalized treatment strategies in the future.
Translational Research and Future Directions for Valdipromide Research
Bridging Basic Science Findings to Clinical Application
Fundamental scientific investigations have elucidated Valdipromide's mechanisms of action, providing a basis for its clinical translation. Preclinical studies indicate that this compound modulates voltage-gated sodium channels and enhances gamma-aminobutyric acid (GABAergic) neurotransmission. nih.gov This dual action, which involves stabilizing neuronal activity and preventing seizures through enhanced GABA-mediated inhibitory neurotransmission and potential effects on ion channels, positions this compound as a candidate for treating epilepsy and neurodegenerative disorders. nih.gov
Beyond its neurological scope, recent research has broadened the understanding of this compound's biological activities to encompass anti-inflammatory and antimicrobial effects. The compound appears to inhibit pro-inflammatory cytokines and modulate cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory properties. nih.gov Furthermore, studies have shown that this compound significantly reduces biofilm biomass formed by pathogenic bacteria, suggesting its potential as an antimicrobial agent. nih.gov
The pharmacokinetic profile of this compound in rodent models reveals moderate oral bioavailability (approximately 55%) and a half-life of 8–12 hours, with hepatic metabolism primarily mediated by cytochrome P450 enzymes. nih.gov These characteristics support its potential as a therapeutic agent. Ongoing clinical trials are assessing this compound's efficacy and tolerability in diverse patient populations, particularly those with conditions resistant to conventional treatments. nih.gov Clinical observations have reported significant seizure reduction in patients with refractory epilepsy and improvements in mood stabilization in individuals with bipolar disorder, often with fewer side effects compared to other mood stabilizers. nih.gov
Table: Summary of this compound's Pharmacokinetic Profile in Rodent Models
| Property | Value | Model | Source |
| Oral Bioavailability | ≈55% | Rodent models | nih.gov |
| Half-life | 8–12 hours | Rodent models | nih.gov |
| Metabolism | Hepatic via CYP450 enzymes | Rodent models | nih.gov |
Table: Efficacy of this compound in Clinical Case Studies
| Condition | Observed Effect | Source |
| Refractory Epilepsy | Significant seizure reduction | nih.gov |
| Bipolar Disorder | Improvements in mood stabilization, fewer side effects | nih.gov |
Exploration of Drug Repurposing and New Therapeutic Indications
This compound's established applications in epilepsy and mood disorders, combined with its diverse biological activities, position it as a promising candidate for drug repurposing—the identification of novel therapeutic uses for existing or investigated compounds. nih.gov Beyond its primary indications, this compound is being explored for its potential in developing new therapeutic agents for a broader spectrum of neurological disorders. nih.gov
The compound's demonstrated anti-inflammatory effects, achieved through the inhibition of pro-inflammatory cytokines and modulation of COX enzymes, suggest potential applications in various inflammatory conditions. nih.gov Furthermore, its observed ability to significantly reduce biofilm formation by pathogenic bacteria opens avenues for its repurposing as an antimicrobial agent, addressing challenges in infectious disease management. nih.gov
The antiherpetic activity of this compound derivatives like valpromide (B1683473) and valnoctamide (B1683749) against HSV-1 in oligodendrocytes indicates a promising new therapeutic indication for viral infections affecting the CNS. nih.gov This expands the traditional scope of these compounds beyond their anticonvulsant and mood-stabilizing roles. The broader class of valproic acid and its derivatives are also under investigation for adjuvant roles in conditions such as HIV and various cancer types, and for neuroprotection in stroke and neurodegenerative diseases, potentially through mechanisms like histone deacetylase inhibition. uni.lu
Design and Evaluation of Safer Analogues with Improved Profiles
A significant objective in this compound research is the design and evaluation of safer analogues with improved therapeutic profiles. This endeavor is particularly crucial given the known side effects associated with valproic acid, such as teratogenicity and hepatotoxicity. nih.gov The overarching goal is to develop compounds that maintain or enhance efficacy while minimizing adverse effects.
Amide derivatives of valproic acid, including valpromide and valnoctamide, serve as prime examples in this pursuit. These compounds have exhibited increased efficacy as anticonvulsants and mood stabilizers, alongside a more favorable safety profile characterized by reduced teratogenicity and hepatotoxicity compared to valproic acid. nih.gov In vitro cytotoxicity assays have confirmed that valpromide and valnoctamide are not toxic to human oligodendroglioma cell lines at concentrations relevant to human treatment. nih.gov
Future design strategies involve synthesizing derivatives that are less susceptible to undesirable metabolic transformations, such as those that avoid amide-acid biotransformation or inhibition of epoxide hydrolase, which can contribute to toxicity or drug interactions. nih.gov The inherent chemical modifiability of the valproic acid structure provides a robust foundation for creating novel analogues with enhanced potency and diminished adverse effects, ultimately leading to safer therapeutic options. nih.gov
Integration of Artificial Intelligence in Drug Development Research
Artificial intelligence (AI) is increasingly revolutionizing the landscape of drug development, offering powerful tools to accelerate and optimize research for compounds like this compound and its derivatives. AI algorithms are adept at rapidly analyzing vast quantities of biological and chemical data, which is crucial for identifying new therapeutic compounds and predicting their efficacy, toxicity, and potential adverse effects. nih.gov This capability significantly streamlines the early stages of drug discovery.
In the context of this compound research, AI can be applied to:
Hit and Lead Identification: Rapidly identify potential lead compounds and optimize their structures. nih.gov
Drug Design: Facilitate de novo molecular design and predict chemical synthesis pathways. nih.govnih.gov
Polypharmacology: Design new molecules based on polypharmacology principles to create safer drugs by predicting and mitigating off-target interactions. nih.gov
Predictive Modeling: Forecast pharmacokinetic properties and potential interactions, guiding the development of improved analogues. nih.gov
Advancements in deep learning, including message-passing models and spatial-symmetry-preserving networks, are poised to address complex challenges in medicinal chemistry. nih.gov The future of AI in drug discovery for compounds like this compound will heavily rely on open data sharing and collaborative model development to maximize its transformative potential. nih.gov
Table: Impact of Artificial Intelligence in Drug Discovery
| AI Application | Description | Observed Benefit | Source |
| Data Analysis | Rapid analysis of biological and chemical data | Identification of new therapeutic compounds | nih.gov |
| Predictive Modeling | Predicts efficacy, toxicity, and adverse effects of new drugs | Optimizes clinical trial steps, reduces time/costs | nih.gov |
| Virtual Screening | Selects viable compounds from vast databases | More effective than in vitro screening | nih.gov |
| Treatment Optimization | Optimizes existing treatments | Improves efficacy, minimizes side effects | nih.gov |
| Clinical Trial Success | AI-discovered molecules in Phase 1 trials | 80-90% success rate (vs. traditional benchmarks) | nih.gov |
Navigating Regulatory Approval Pathways for this compound and its Derivatives
Navigating the complex regulatory approval pathways is a critical phase in bringing this compound and its derivatives to clinical use. The drug development process typically involves several key stages: discovery and development, preclinical research, clinical research, regulatory review (e.g., by the FDA in the United States), and post-market safety monitoring. metabolomicsworkbench.org
For a new drug or derivative to gain approval, it must successfully pass through rigorous clinical trial phases:
Phase 1: Focuses on safety, identifying side effects, and determining appropriate dosage in a small group of human subjects. cenmed.com
Phase 2: Assesses the treatment's effectiveness and continues to monitor side effects and toxicities in a larger patient cohort. cenmed.com
Phase 3: Compares the new treatment to existing therapies in a large, often expensive, trial. Data from this phase are submitted to regulatory bodies for approval. cenmed.com
This compound's regulatory status varies internationally; for instance, it is not currently approved by the U.S. Food and Drug Administration (FDA) for any medical use but is available for research purposes. nih.gov In contrast, valpromide, a related derivative, is marketed as Depamide® in some European countries. nih.gov
The FDA, through its Center for Drug Evaluation and Research (CDER), plays a central role in evaluating the safety and quality of drugs in the United States. mims.com The comprehensive and intricate nature of regulatory oversight necessitates adherence to stringent guidelines throughout the development and approval process. Future efforts for this compound and its derivatives will require careful planning and execution of clinical trials to generate robust data that meet the high standards of regulatory agencies worldwide.
Table: Phases of Clinical Trials for Drug Approval
| Phase | Primary Purpose | Key Characteristics | Source |
| Phase 1 | Safety, side effects, dosage determination | Small group of human subjects | cenmed.com |
| Phase 2 | Effectiveness, continued safety/toxicity monitoring | Larger patient cohort | cenmed.com |
| Phase 3 | Comparison to existing treatments | Large, expensive trials; data submitted for approval | cenmed.com |
Identification and Validation of Biomarkers for Efficacy and Safety
The identification and validation of biomarkers are essential for objectively assessing the efficacy and safety of this compound and its derivatives throughout their development. Biomarkers serve as measurable indicators of biological processes, pharmacological responses, or disease states, providing crucial insights into drug activity and patient outcomes. flybase.orguni.lu
While specific biomarkers for this compound itself were not detailed in the provided information, the general principles of biomarker research are highly applicable to its future development. In other therapeutic areas, various types of biomarkers are utilized:
Efficacy Biomarkers: These can include serum, cerebrospinal fluid (CSF), or neurophysiologic markers that reflect a therapeutic response. For example, in spinal muscular atrophy (SMA), serum creatinine, creatine (B1669601) kinase activity levels, and CSF Aβ42 have been explored as indicators of therapeutic efficacy. flybase.org
Safety Biomarkers: These markers help monitor potential adverse effects or toxicity. For instance, cardiac biomarkers such as lactate (B86563) dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin-I (Tn-I) are used to assess the cardiovascular profile of drug candidates. guidetopharmacology.org Inflammatory biomarkers like IL-6, hs-CRP, sCD14, sCD163, and D-dimer are also monitored to evaluate systemic inflammation in response to treatment. uni.lu
The ongoing research into this compound's mechanisms of action—such as its modulation of GABAergic neurotransmission, voltage-gated sodium channels, and anti-inflammatory pathways—lays the groundwork for identifying specific molecular or physiological biomarkers that correlate with its therapeutic effects and potential off-target activities. nih.gov The validation of these biomarkers in preclinical models and clinical trials will be critical for:
Patient Selection: Identifying individuals most likely to respond to treatment.
Dose Optimization: Guiding optimal dosing regimens.
Early Detection of Adverse Effects: Providing early warnings of potential safety concerns.
Accelerated Development: Streamlining clinical trials by providing objective endpoints.
The field of biomarker research for neurological and psychiatric disorders, where this compound holds promise, is still evolving. Continued investigation in this area will facilitate the selection of quantitative therapeutic biomarkers that can serve as surrogate measures of treatment efficacy and safety in future clinical trials, thereby accelerating the development of this compound and its improved analogues. flybase.org
Q & A
Q. How should researchers structure a this compound study manuscript to meet journal-specific requirements?
- Methodological Guidance :
- Follow Beilstein Journal of Organic Chemistry guidelines:
- Limit experimental details to novel procedures; reference established methods .
- Provide raw spectral data (e.g., NMR peaks, HRMS) in supplementary files .
- Use CONSORT flow diagrams for clinical trial reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
